

Application Notes and Protocols for Studying the Sedative-Hypnotic Mechanisms of Mebroqualone

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Compound of Interest		
Compound Name:	Mebroqualone	
Cat. No.:	B104448	Get Quote

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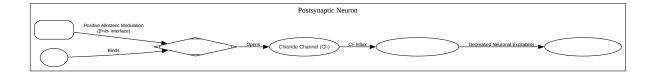
These application notes provide a comprehensive guide for utilizing **Mebroqualone** as a tool to investigate the mechanisms of sedative-hypnotic drugs. **Mebroqualone**, a quinazolinone derivative and an analog of mecloqualone, acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Its distinct mechanism of action, differing from benzodiazepines and barbiturates, makes it a valuable compound for elucidating the nuanced pharmacology of sedative-hypnotics.[2]

Mechanism of Action

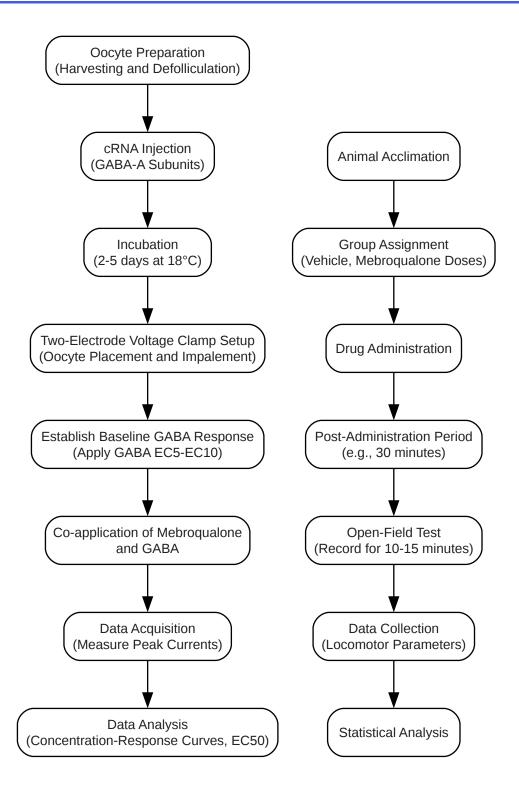
Mebroqualone enhances the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron.[3][4] This potentiation of GABAergic inhibition results in the compound's sedative and hypnotic effects. Unlike benzodiazepines, which bind at the interface of the α and γ subunits, **Mebroqualone** is proposed to act at the transmembrane $\beta(+)/\alpha(-)$ subunit interface, a site that may overlap with that of the general anesthetic etomidate.[2][5]

Signaling Pathway of Mebroqualone's Sedative-Hypnotic Effect









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